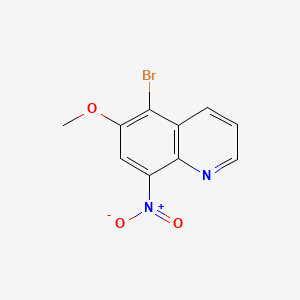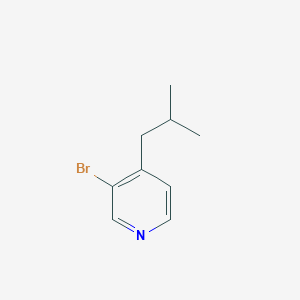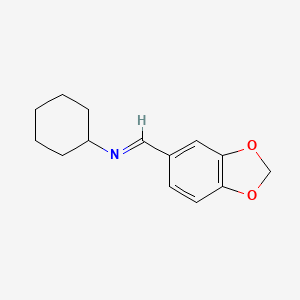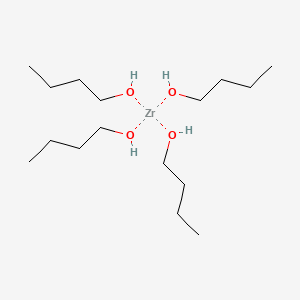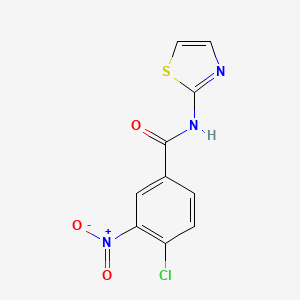
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.
Thiazole Formation: The thiazole ring is formed by reacting the appropriate amine with a thiourea derivative under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond between the thiazole derivative and the chloronitrobenzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzamides: From nucleophilic substitution reactions.
科学的研究の応用
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide: Unique due to its specific substitution pattern and thiazole ring.
4-chloro-3-nitrobenzamide: Lacks the thiazole ring, resulting in different reactivity and applications.
3-nitro-N-(1,3-thiazol-2-yl)benzamide: Similar but without the chloro group, affecting its chemical properties.
Uniqueness
This compound stands out due to the combination of the chloro, nitro, and thiazole groups, which confer unique reactivity and potential for diverse applications in various fields.
特性
分子式 |
C10H6ClN3O3S |
|---|---|
分子量 |
283.69 g/mol |
IUPAC名 |
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6ClN3O3S/c11-7-2-1-6(5-8(7)14(16)17)9(15)13-10-12-3-4-18-10/h1-5H,(H,12,13,15) |
InChIキー |
WGONSXNFGGQFQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=CS2)[N+](=O)[O-])Cl |
溶解性 |
6.9 [ug/mL] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
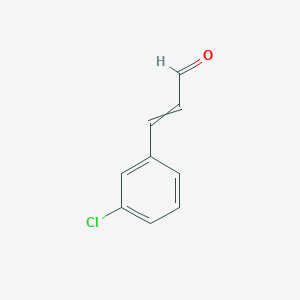

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B8806074.png)

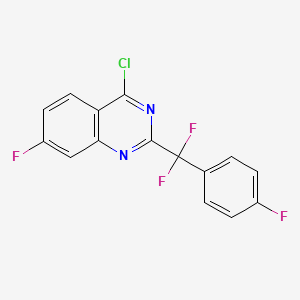
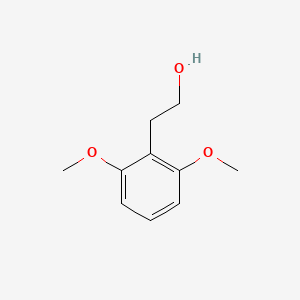
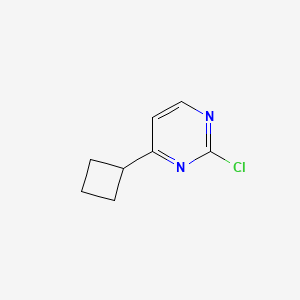

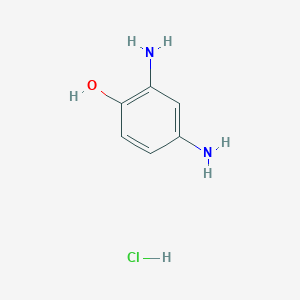
![1-(2-Chlorobenzyl)-2-propyl-1H-benzo[d]imidazol-6-amine](/img/structure/B8806103.png)
